2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride - 885953-58-2

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Catalog Number: EVT-2872639
CAS Number: 885953-58-2
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pharmaceutical Research: 1,2,4-oxadiazoles have been investigated for their potential therapeutic effects in various disease areas, including anticonvulsant, antibacterial, anti-inflammatory, and anticancer activities. [, , , , ]
  • Materials Science: The unique electronic properties of 1,2,4-oxadiazoles have led to their exploration as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. []

Methyl 2-(2-{1-[3-(3,5-di­methoxy­phenyl)-1,2,4-oxa­diazol-5-yl]-2-(di­methyl­amino)­vinyl­oxy}phenyl)-3-(di­methyl­amino)­acryl­ate

    Compound Description: This compound was synthesized by reacting methyl (2-{[3-(3,5-di­methoxy­phenyl)-1,2,4-oxa­diazol-5-yl]­methoxy}phenyl)­acetate with N,N-di­methyl­form­amide di­methyl acetal. The structure displays intramolecular hydrogen bonding (C—H⋯O and C—H⋯N) and intermolecular interactions (C—H⋯π and C—H⋯O). []

    Relevance: This compound shares the 1,2,4-oxadiazole ring system with 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride. Both compounds also feature a dimethoxyphenyl substituent, although at different positions on the phenyl ring. []

2-{2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2,6-dimethylphenyl)acetamide

    Compound Description: The molecular structure of this compound exhibits specific dihedral angles between the oxadiazole ring and its adjacent benzene rings. [] Additionally, it forms intramolecular hydrogen bonds (N—H⋯O and C—H⋯O), resulting in four planar five-membered rings. []

    Relevance: Similar to 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, this compound possesses a 1,2,4-oxadiazole core and a dimethoxyphenyl substituent. [] They differ in the position of the dimethoxy substituents on the phenyl ring and the presence of an acetamide side chain in the related compound.

(3,5-dimethoxy-4-((3-aryl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)aryl methanones

    Compound Description: This series of compounds was synthesized through the condensation of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole with aryl (3-hydroxy-2,4-dimethoxyphenyl)methanones. These compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. []

    Relevance: These methanone derivatives share a common structural motif with 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, the 1,2,4-oxadiazole ring connected to a dimethoxyphenyl group. [] Variations exist in the positions of the methoxy groups and the presence of the methanone moiety in the related compounds.

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

    Compound Description: This compound, along with its 3-p-methylbenzyl derivative, showed notable antifungal activity against Candida albicans. []

    Relevance: While structurally distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride due to the presence of the thieno[2,3-d]pyrimidine system, it highlights the biological relevance of 1,2,4-oxadiazole derivatives in pharmaceutical research. []

5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones

    Compound Description: This series of compounds, synthesized using a Biginelli-type three-component condensation, introduces a dihydropyrimidine-thione moiety to the 1,2,4-oxadiazole core. []

    Relevance: This series, like 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, underscores the versatility of the 1,2,4-oxadiazole scaffold in creating diverse chemical entities for medicinal chemistry applications. []

2-(3-aryl-1,2,4-oxadiazol-5-yl)-trans-3,4-(methylenedioxy)cinnamyl derivatives

    Compound Description: Synthesized using microwave irradiation, this series of compounds showed promising antimicrobial activity, particularly against Staphylococcus aureus. []

    Relevance: These cinnamyl derivatives, while featuring a distinct cinnamyl moiety, emphasize the consistent presence of the 1,2,4-oxadiazole ring, also found in 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, in research targeting antimicrobial agents. []

2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

    Compound Description: This compound was effectively synthesized through thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, highlighting a new route to this particular oxadiazole derivative. []

    Relevance: Although lacking the dimethoxyphenyl substitution, this compound shares the core 1,2,4-oxadiazole structure with 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, further illustrating the interest in developing efficient syntheses for oxadiazole-containing molecules. []

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

    Compound Description: This series of compounds was synthesized through a multi-step process, involving 1,1'-carbonyldiimidazole and subsequent alkylation reactions. Some of these derivatives exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []

    Relevance: This series, featuring a 1,3,4-oxadiazole ring within a complex thieno[2,3-d]pyrimidine scaffold, exemplifies the continued exploration of oxadiazole-containing compounds, like 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, for their potential biological activities. []

    Compound Description: These derivatives, obtained through a multi-step synthesis involving heterocyclization and alkylation, were evaluated for their plant growth stimulant activity. []

    Relevance: Though structurally more complex than 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride due to the presence of the dihydrothiazole system, these compounds demonstrate the continued interest in exploring diverse biological applications of 1,3,4-oxadiazole derivatives. []

6-2-methoxy-5-[4-methoxy-3-(3-aryl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazol-6-yl)benzyl]phenyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles

    Compound Description: This series of bis-triazolo-oxadiazole compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. []

    Relevance: Although more complex than 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, these compounds represent a class of bis-heterocyclic compounds that also incorporate the 1,2,4-oxadiazole ring system and demonstrate the potential for generating novel antibacterial agents. []

(5-phenyl-[1,3,4]oxadiaol-2-yl)-(6-phenyl-7H-[1,2,4]triazol[3,4-b][1,3,4]thiadiazin-3-ylmethyl)-amine derivatives

    Compound Description: This series of triazolo-thiadiazine derivatives, synthesized from 5-phenyl-[1,3,4]oxadiazol-2-ylamine, were evaluated for their antifungal activity. []

    Relevance: While distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride in terms of the triazolo-thiadiazine system, these compounds highlight the continued exploration of oxadiazole-containing compounds for various biological applications. []

4-[3-(1-Naphthyloxymethyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-p-tolylsydnone

    Compound Description: This sydnone compound contains a triazolothiadiazine moiety linked to a sydnone ring. The structure has been characterized by X-ray crystallography, revealing intramolecular hydrogen bonding and specific conformational features. []

    Relevance: Though structurally distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride due to the sydnone and triazolothiadiazine moieties, this compound reflects the broader interest in incorporating 1,2,4-triazole units into various heterocyclic scaffolds for potential biological applications. []

4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone

    Compound Description: This triazolothiadiazin compound, characterized by X-ray crystallography, exhibits intramolecular hydrogen bonding and specific conformational features. The isopropyl group displays disorder in the crystal structure. []

    Relevance: Like the previous sydnone compound, this structure, although distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, exemplifies the exploration of triazole-containing heterocycles with a focus on structural features and potential biological relevance. []

3-(5-amino-1,3,4-oxadiazol-2-yl)-4-hydroxy-2H[1]-benzopyran-2-one

    Compound Description: This compound is synthesized from 3-formyl-4-hydroxycoumarin and semicarbazide, demonstrating a route to oxadiazole-substituted coumarin derivatives. []

    Relevance: Though lacking the specific dimethoxyphenyl substitution, this compound demonstrates the versatility of the 1,3,4-oxadiazole ring system in being incorporated into different heterocyclic scaffolds, like the benzopyran-2-one (coumarin) structure. This highlights a broader interest in oxadiazole-containing compounds, similar to 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, for pharmaceutical exploration. []

Ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives

    Compound Description: These derivatives were synthesized via the interaction of diethyl 3-methyl-5-{[(methylsulfanyl)carbothioyl]amino}thiophene-2,4-dicarboxylate with various amines. Some exhibited notable antifungal activity against Candida albicans. []

    Relevance: These thieno[2,3-d]pyrimidine derivatives, while distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride due to the absence of the oxadiazole ring, underscore the exploration of sulfur-containing heterocycles for their biological activities, potentially comparable to the oxadiazole-containing compounds. []

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (FTY720)

    Compound Description: This compound is a non-selective sphingosine-1-phosphate (S1P) receptor agonist used as a treatment for multiple sclerosis. []

    Relevance: FTY720, although structurally distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, highlights the therapeutic potential of targeting S1P receptors, suggesting potential for other S1P receptor modulators, possibly including oxadiazole derivatives. []

2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl amino)ethanol (CYM-5442)

    Compound Description: CYM-5442 is a selective S1P1 receptor agonist that demonstrates efficacy in a mouse model of multiple sclerosis, even with cyclical recovery from lymphopenia. [, ] It acts through a hydrophobic pocket in S1P1 distinct from the S1P binding site. []

    Relevance: CYM-5442 shares the 1,2,4-oxadiazole core with 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, highlighting the potential of oxadiazole derivatives as S1P receptor modulators. Both compounds feature a diethoxyphenyl substituent, emphasizing the importance of this structural feature for S1P1 activity. [, , ]

1′-methyl-5-[[2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro-spiro-[furo] 2, 3-f]indole-3,4′-piperidine (SB224289)

    Compound Description: SB224289 acts as a potent 5-HT1B receptor antagonist and has been investigated for its potential in modulating pulmonary vasoconstriction. []

    Relevance: This compound, while structurally distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride due to the complex indole-piperidine-furo system, exemplifies the use of 1,2,4-oxadiazole derivatives in targeting specific serotonin receptors, suggesting potential for exploring other oxadiazoles for similar applications. []

2-(3-alkyl(or aryl)[1,2,4]oxadiazol-5-yl)-3,4-dihydro-1-naphthylaminoformaldehyde oximes

    Compound Description: This series of compounds arose from unexpected ring cleavage and recyclization reactions involving benzo[h]quinazoline derivatives and hydroxylamine. [, ]

    Relevance: This series emphasizes the diverse reactivity of heterocyclic systems, including those containing the 1,2,4-oxadiazole ring, shared with 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride. The unexpected formation of these oximes highlights the potential for discovering novel oxadiazole derivatives through unusual synthetic transformations. [, ]

3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide (Opicapone)

    Compound Description: Opicapone is a selective catechol-O-methyltransferase (COMT) inhibitor. Its metabolism involves various phase I and phase II reactions, including glucuronidation, sulfation, methylation, and nitro reduction. []

    Relevance: Opicapone, though lacking the dimethoxyphenyl substitution, shares the 1,2,4-oxadiazole core with 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride and highlights the therapeutic potential of oxadiazole derivatives. Opicapone's metabolism provides insights into potential metabolic pathways for other oxadiazole-containing compounds. []

3-[α-(o-chlorophenylhydrazono)methoxycarbonylmethyl]-2-chloroquinoxaline

    Compound Description: This compound serves as a key intermediate in the synthesis of novel pyrazolo[3,4-b]quinoxaline derivatives, a class of heterocycles explored for their potential biological activities. []

    Relevance: While not directly containing a 1,2,4-oxadiazole ring, this quinoxaline derivative highlights the use of similar synthetic strategies involving heterocyclic building blocks to those employed in the synthesis of oxadiazoles like 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride. []

5-(4-cyano-3-methylphenyl)-2-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinitrile

    Compound Description: This compound, an analogue of a quinoxaline derivative, exhibits improved stability in rat plasma and possesses potent GPR119 agonist properties. []

    Relevance: While structurally distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride due to the nicotinonitrile and piperidine moieties, it highlights the exploration of 1,2,4-oxadiazole derivatives in targeting G protein-coupled receptors (GPRs), suggesting potential for developing oxadiazole-based GPR modulators for various therapeutic applications. []

3,4-Dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1- phthalazineacetic acid (Compound 124)

    Compound Description: This compound, a benzoxazole derivative, acts as a potent aldose reductase inhibitor with oral activity in preventing sorbitol accumulation in rat sciatic nerve. []

    Relevance: Compound 124, although structurally distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride due to the benzoxazole and phthalazine moieties, highlights the exploration of heterocyclic systems for their potential therapeutic benefits. Its successful development as an aldose reductase inhibitor suggests the potential for exploring other heterocyclic scaffolds, including oxadiazoles, for similar applications. []

3,4-dihydro-4-oxo-3-[[(2-fluorophenyl)-1,2,4- oxadiazol-5-yl]methyl]-1-phthalazineacetic acid (Compound 139)

    Compound Description: This 1,2,4-oxadiazole derivative demonstrates potent aldose reductase inhibitory activity and reduces sorbitol accumulation in rat sciatic nerve when administered orally. []

    Relevance: Compound 139 directly shares the 1,2,4-oxadiazole core with 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, further emphasizing the potential of oxadiazole derivatives as effective aldose reductase inhibitors. []

    Compound Description: This compound, containing a thioanilide moiety, exhibits potent in vitro aldose reductase inhibitory activity but lacks oral activity in vivo. []

    Relevance: Compound 195, while structurally distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride due to the thioanilide and phthalazine moieties, exemplifies the exploration of various structural features in the development of aldose reductase inhibitors, suggesting potential for further optimizing oxadiazole derivatives for this target. []

3-[6-(5-{3-cyano-4-[(1-methylethyl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)-5-methyl-3,4-dihydro-2(1H)-isoquinolinyl]propanoate (Compound 20)

    Compound Description: Compound 20 is a selective S1P1 agonist with potent in vivo activity and a lack of cardiovascular side effects due to its S1P3-sparing profile. []

    Relevance: Sharing the 1,2,4-oxadiazole core with 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, Compound 20 demonstrates the successful development of a selective S1P1 agonist based on the oxadiazole scaffold, highlighting the therapeutic potential of this class of compounds in targeting S1P receptors for diseases like multiple sclerosis. []

2,5-Bis[3-phenyl-1,2,4-oxadiazol-5-yl]-3,4-dibutoxythiophene derivatives

    Compound Description: These derivatives, incorporating two 1,2,4-oxadiazole units into a thiophene core, were synthesized and characterized for their optical and electrochemical properties. []

    Relevance: This series, although structurally distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, emphasizes the interest in exploring the electronic properties of oxadiazole derivatives for potential applications in materials science, particularly in electroluminescent materials. []

4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives

    Compound Description: These derivatives, synthesized from various ester ethoxycarbonylhydrazones, were evaluated for their antimicrobial activities. []

    Relevance: Although lacking the oxadiazole ring, these triazol-3-one derivatives highlight the exploration of structurally related heterocyclic systems, similar to 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, for their antimicrobial properties. []

4-amino-2-[(5-mercapto-1,3,4-oxadiazol-2- yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives

    Compound Description: This series of compounds, synthesized from 2-[4-amino-3-(4-methylphenyl)-5-oxo-4,5- dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide, exhibited good antimicrobial activity against certain bacterial strains. []

    Relevance: These 1,3,4-oxadiazole derivatives, though structurally distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride due to the presence of the triazol-3-one moiety, demonstrate the continuing interest in exploring oxadiazole-containing compounds for their antimicrobial potential. []

5-{6-(substituted phenyl)-5,6-dihydro-(1,2,4) triazolo(3,4- b)(1,3,4)thiadiazol-3-yl}benzene-1,2,3-triol derivatives

    Compound Description: These triazolo-thiadiazole derivatives, synthesized from gallic acid, were evaluated for their antimicrobial and anti-inflammatory activities. []

    Relevance: While structurally distinct from 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, this series highlights the exploration of structurally related heterocyclic systems incorporating triazole and thiadiazole moieties for their potential biological activities. []

Properties

CAS Number

885953-58-2

Product Name

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

Molecular Formula

C12H15N3O3

Molecular Weight

249.27

InChI

InChI=1S/C12H15N3O3/c1-16-9-4-3-8(7-10(9)17-2)12-14-11(5-6-13)18-15-12/h3-4,7H,5-6,13H2,1-2H3

InChI Key

QGODDAWRZCNWFQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCN)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.